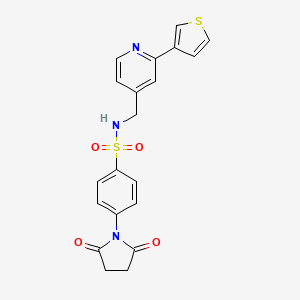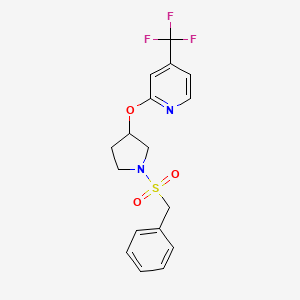![molecular formula C13H16O4 B2797899 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267218-80-3](/img/structure/B2797899.png)
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropanes involves several methods. One of them is the Corey-Chaykovsky Reaction or the Simmons-Smith Reaction . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide produces cyclopropyl arenes in very good yields .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its isomers demonstrate significant biochemical utility through their effective inhibition of key enzymes such as cytosolic carbonic anhydrase I and II and acetylcholinesterase. These enzymes are critical targets in the treatment of neurological disorders, showcasing the compound's potential in therapeutic applications (Boztaş et al., 2019).
Chemical Synthesis Techniques
The compound has been utilized in various synthetic pathways, illustrating its versatility in organic synthesis. Notably, cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by Curtius rearrangement and oxidative cleavage of the aromatic ring has been described, highlighting advanced synthetic techniques for producing α-amino acids (Sloan & Kirk, 1997).
Oxidative Scission Studies
Research into the reaction of small-size cycloalkane rings with RuO4 demonstrates the oxidative ring opening of cyclopropanes, providing insights into regioselective scission mechanisms critical for developing novel synthetic routes (Graziano et al., 1996).
Biological Activity of Derivatives
The synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid showcases the potential for creating bioactive molecules with applications in drug design and pharmacological research (Cetina et al., 2004).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-10-4-3-9(7-11(10)17-2)8-13(5-6-13)12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFMUWORZRQORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene](/img/structure/B2797816.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2797817.png)
![2-(4-Chlorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2797818.png)
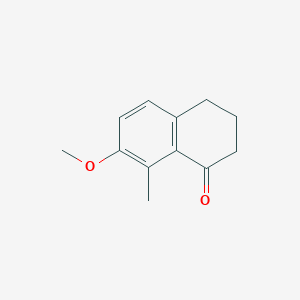
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2797823.png)
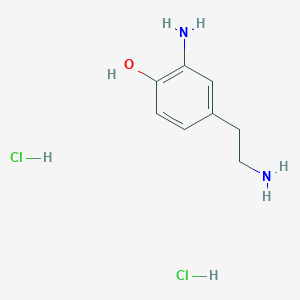

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2797827.png)
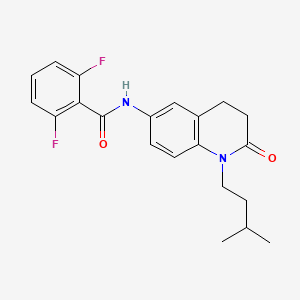
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone](/img/structure/B2797832.png)


